DS-1205
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DS-1205; DS 1205; DS1205; DS-1205b; DS 1205b; DS1205b; |
Origin of Product |
United States |
Discovery and Preclinical Characterization of Ds 1205 As an Axl Kinase Inhibitor
Identification of DS-1205 as a Selective AXL Inhibitor
This compound has been identified as a highly selective inhibitor of AXL kinase medkoo.comnih.govdcchemicals.commedchemexpress.commedchemexpress.commedchemexpress.com. Its selectivity profile indicates a strong preference for AXL over a broad range of other kinases, demonstrating over 50-fold selectivity for AXL tandfonline.com. This specificity is crucial for minimizing off-target effects and enhancing its therapeutic potential.
In Vitro Inhibitory Profile and Potency of this compound
The in vitro characterization of this compound reveals its potent inhibitory activities across various assays, confirming its efficacy against AXL and its downstream signaling pathways.
The kinase selectivity of DS-1205b was rigorously assessed using a mobility shift assay against a panel of 161 kinases. At a concentration of 13 nM, which approximates the IC80 value for AXL, none of the other kinases tested exhibited more than 30% inhibition nih.gov. This highlights the compound's high specificity for AXL. While primarily targeting AXL, DS-1205b also showed inhibitory activity against MER, MET, and TRKA kinases, albeit at significantly higher concentrations medkoo.comdcchemicals.commedchemexpress.commedchemexpress.commedchemexpress.com. The inhibitory concentrations for MER, MET, and TRKA were 48-fold, 80-fold, and 313-fold higher than that for AXL, respectively, confirming its distinct selectivity profile nih.gov.
Table 1: Kinase Selectivity Profile of DS-1205b (IC50 Values)
| Kinase | IC50 (nM) | Fold Selectivity vs. AXL |
| AXL | 1.3 | 1 |
| MER | 63 | 48 |
| MET | 104 | 80 |
| TRKA | 407 | 313 |
DS-1205b exhibits potent enzymatic inhibition against AXL. Its 50% inhibitory concentration (IC50) for AXL kinase was determined to be 1.3 nM, as measured by a mobility shift assay conducted in the presence of 1 mM ATP medkoo.comnih.govmedchemexpress.commedchemexpress.commedchemexpress.com. Another study also reported an enzymatic inhibitory potency (IC50) of 5 nM researchgate.net. This low nanomolar IC50 value underscores DS-1205b's high affinity and potent inhibitory effect on AXL enzymatic activity.
In cellular models, DS-1205b effectively inhibits AXL phosphorylation. In AXL-overexpressing NIH3T3 cells, treatment with DS-1205b at concentrations above 10 nM for two hours resulted in complete inhibition of AXL phosphorylation researchgate.netnih.govmedchemexpress.com. Furthermore, DS-1205b demonstrated a dose-dependent inhibition of AXL phosphorylation in HCC827 cells that had developed resistance to erlotinib (B232) and osimertinib (B560133), where AXL expression was notably upregulated nih.gov. The compound also showed a slight, dose-dependent inhibition of AKT, a downstream signaling factor of AXL researchgate.netnih.govmedchemexpress.com. Combination treatments, such as DS-1205b with osimertinib, were found to more effectively inhibit phosphorylation compared to osimertinib monotherapy, leading to complete inhibition of AKT phosphorylation even at lower concentrations (e.g., 16 nM) under co-treatment nih.gov.
DS-1205b has been shown to modulate and significantly suppress ligand-induced cell migration in preclinical models researchgate.net. Specifically, in AXL-overexpressing NIH3T3 cells, DS-1205b potently inhibited human growth arrest-specific protein 6 (hGAS6) ligand-induced cell migration with an effective concentration for 50% inhibition (EC50) of 2.7 nM researchgate.netmedkoo.comnih.govmedchemexpress.com. For comparison, BGB324, another AXL kinase inhibitor, exhibited an EC50 of 132.3 nM in the same assay, indicating DS-1205b's superior potency in inhibiting cell migration researchgate.net.
Table 2: Inhibition of hGAS6-Induced Cell Migration
| Compound | EC50 (nM) in NIH3T3-AXL cells |
| DS-1205b | 2.7 |
| BGB324 | 132.3 |
Molecular Mechanism of Action of this compound
This compound functions by directly targeting and binding to AXL, thereby preventing its activation cancer.gov. AXL, a member of the Tyro3, AXL, and Mer (TAM) family of receptor tyrosine kinases, is typically activated upon the binding of its ligand, growth arrest-specific protein 6 (GAS6), which leads to the phosphorylation of specific tyrosine residues (Tyr 779, Tyr 821, Tyr 864) within the intracellular kinase domain tandfonline.comfrontiersin.org. This phosphorylation event initiates various downstream signal transduction pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway and the Janus Kinase (Jak)/STAT3 pathway, which are critical for cellular processes such as proliferation, survival, invasion, and metastasis cancer.govcnr.ittandfonline.com.
By inhibiting AXL phosphorylation, this compound blocks these AXL-mediated signaling cascades cancer.govnih.gov. This mechanism of action is crucial for its ability to delay drug resistance and enhance the efficacy of combination therapies, particularly with EGFR-TKIs, by inhibiting bypass signaling pathways that contribute to acquired resistance nih.govprnewswire.com. As a small molecule inhibitor, this compound prevents the auto-phosphorylation of the AXL receptor by interfering with its intracellular kinase domain arcusbio.com.
Disruption of AXL-Mediated Signal Transduction
AXL, a member of the Tyro3, AXL, and Mer (TAM) family of receptor tyrosine kinases, plays a pivotal role in signal transduction pathways that drive malignant cell behavior wikipedia.orgciteab.com. Upon administration, DS-1205c (a sulfate (B86663) hydrate (B1144303) form of this compound) specifically targets, binds to, and prevents the activation of AXL wikipedia.org. This direct inhibition effectively blocks AXL-mediated signal transduction cascades, thereby inhibiting tumor cell proliferation and migration wikipedia.org.
The activation of AXL typically occurs through its ligand, Gas6, leading to dimerization and subsequent phosphorylation of the kinase domain. This phosphorylation event then triggers downstream signaling cascades that promote various pro-survival and pro-proliferative cellular processes citeab.comcenmed.com. DS-1205b has been shown to inhibit AXL phosphorylation, thereby disrupting this critical signaling initiation step wikipedia.orgresearchgate.net. This disruption is particularly relevant in the context of acquired resistance to epidermal growth factor receptor-tyrosine kinase inhibitors (EGFR-TKIs), where AXL upregulation often serves as a bypass signaling mechanism wikipedia.orgfrontiersin.orgciteab.com. Preclinical research indicates that inhibiting AXL with this compound can restore sensitivity to EGFR-TKI treatment and delay the onset of resistance wikipedia.orgciteab.comguidetopharmacology.org.
Impact on Downstream Signaling Pathways (e.g., AKT, ERK)
The AXL/Gas6 signaling axis is known to influence several key downstream pathways, including the PI3K/AKT (phosphatidylinositol 3-kinase/protein kinase B) and MAPK (mitogen-activated protein kinase) pathways, which include ERK (extracellular signal-regulated kinase) cenmed.com. These pathways are integral to cell survival, proliferation, and other oncogenic processes cenmed.com.
Preclinical studies have investigated the impact of DS-1205b on these downstream effectors. In cell-based assays using HCC827 cells, combination treatment with DS-1205b and EGFR-TKIs such as erlotinib or osimertinib significantly inhibited the phosphorylation of EGFR, AKT, and ERK wikipedia.orgciteab.com. Notably, while erlotinib or osimertinib alone could not completely inhibit phosphorylation, the addition of DS-1205b achieved a more profound suppression wikipedia.orgciteab.com. Specifically, AKT phosphorylation was completely inhibited even at low concentrations (16 nM) when DS-1205b was co-administered with osimertinib wikipedia.org. Furthermore, DS-1205b demonstrated a tendency to suppress AKT phosphorylation in osimertinib-resistant HCC827 cells, highlighting its role in overcoming resistance mechanisms wikipedia.org. The inhibition of AXL phosphorylation by DS-1205b at concentrations above 10 nM also led to a dose-dependent, albeit slight, inhibition of AKT phosphorylation researchgate.net.
Table 2: Impact of DS-1205b on Downstream Signaling Pathways
| Pathway/Protein | Effect of DS-1205b (alone or in combination) | Context | Reference |
| AXL phosphorylation | Complete inhibition at >10 nM | NIH3T3-AXL cells (in vitro) | researchgate.net |
| AKT phosphorylation | Slight, dose-dependent inhibition (alone); Complete inhibition at 16 nM (in combination) | NIH3T3-AXL cells (in vitro); HCC827 cells (in vitro, with osimertinib) | wikipedia.orgresearchgate.net |
| ERK phosphorylation | Inhibition (in combination) | HCC827 cells (in vitro, with erlotinib or osimertinib) | wikipedia.orgciteab.com |
| EGFR phosphorylation | Inhibition (in combination) | HCC827 cells (in vitro, with erlotinib or osimertinib) | wikipedia.orgciteab.com |
General Synthetic Considerations and Early Structural Insights of this compound
Development of the Compound Structure
The chemical structure of DS-1205b was first publicly disclosed in a 2019 research report wikipedia.org. DS-1205b is described as a novel compound, and its discovery and synthesis were carried out by Daiichi Sankyo Co., Ltd. wikipedia.org. DS-1205c is noted as another sulfate hydrate with similar stoichiometries to DS-1205b, and DS-1205b itself is a sulfate trihydrate of DS-1205a, which is the free form of DS-1205c researchgate.netcenmed.comnih.gov.
Overview of Synthetic Methodologies
The synthesis of DS-1205b was conducted by Daiichi Sankyo Co., Ltd., as part of their drug discovery efforts wikipedia.org. While the specific detailed experimental procedures for its synthesis are typically found in supplementary methods sections of scientific publications or patent literature, the initial report introducing DS-1205b indicated that these details were described in the supplementary methods of their publication wikipedia.org. The development of such compounds generally involves complex organic synthesis methodologies tailored to achieve the desired chemical structure and selectivity.
Preclinical Efficacy of Ds 1205 in Relevant Disease Models
In Vivo Anti-Tumor Efficacy in Xenograft Models
Combination Therapy Strategies with DS-1205
Delaying the Onset of Acquired Resistance in Xenograft Models
Combination therapy involving this compound has shown significant promise in delaying the emergence of acquired resistance to EGFR-TKIs in preclinical xenograft models. In an HCC827 EGFR-mutant NSCLC xenograft mouse model, the co-administration of DS-1205b with erlotinib (B232) or osimertinib (B560133) markedly delayed the onset of tumor resistance when compared to TKI monotherapy wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgmims.comfrontiersin.org.
Quantitative data from these studies highlight the substantial impact of this compound on tumor progression. For instance, in an erlotinib combination study, the mean tumor volumes on day 100 were significantly lower in groups treated with erlotinib combined with DS-1205b at various doses compared to erlotinib monotherapy wikipedia.org.
Table 1: Mean Tumor Volumes on Day 100 in Erlotinib Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) on Day 100 |
|---|---|
| Erlotinib Monotherapy (25 mg/kg qd) | 814.5 wikipedia.org |
| Erlotinib + DS-1205b (50 mg/kg bid) | 216.8 wikipedia.org |
| Erlotinib + DS-1205b (25 mg/kg bid) | 321.0 wikipedia.org |
| Erlotinib + DS-1205b (12.5 mg/kg bid) | 541.7 wikipedia.org |
Similarly, in an osimertinib acquired resistance model, DS-1205b demonstrated a dose-dependent delay in tumor volume increase and the time taken for tumors to reach their initial volume wikipedia.org. The combination of osimertinib with DS-1205b also resulted in considerably smaller tumor volumes compared to osimertinib alone wikipedia.org.
Table 2: Mean Tumor Volumes on Day 100 in Osimertinib Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) on Day 100 |
|---|---|
| Osimertinib Monotherapy | 727.5 wikipedia.org |
| Osimertinib + DS-1205b (50 mg/kg) | 145.8 wikipedia.org |
| Osimertinib + DS-1205b (25 mg/kg) | 211.3 wikipedia.org |
| Osimertinib + DS-1205b (12.5 mg/kg) | 205.1 wikipedia.org |
Restoration of EGFR-TKI Sensitivity in Resistant Xenograft Tumors
This compound has been shown to restore the antitumor activity of EGFR-TKIs in tumors that have developed acquired resistance. In an erlotinib-resistant HCC827 EGFR-mutant NSCLC xenograft model, DS-1205b effectively restored the antitumor activity of erlotinib in a dose-dependent manner (Spearman's rank correlation testing, P = 0.0002) wikipedia.orgguidetopharmacology.orgwikipedia.orgfrontiersin.org. DS-1205b inhibited tumor growth by 97% at a dose of 50 mg/kg and by 47% at 25 mg/kg in this model wikipedia.org. Furthermore, DS-1205c has been observed to restore sensitivity to EGFR TKIs in tumor xenograft models involving cells with the EGFR exon 19 deletion mutation (T790M-negative) wikipedia.orgresearchgate.net. Upregulation of AXL expression was consistently observed in both erlotinib- and osimertinib-resistant HCC827 cells, and DS-1205b treatment effectively inhibited AXL phosphorylation in a dose-dependent manner in these resistant cells wikipedia.org.
Pharmacodynamic Biomarkers of this compound Activity in Preclinical Settings
The pharmacodynamic effects of this compound have been investigated to understand its mechanism of action and to identify reliable biomarkers of its activity.
Assessment of AXL and Downstream Pathway Phosphorylation in Tumor Tissues
DS-1205b demonstrated potent inhibitory effects on AXL phosphorylation. In in vitro studies using NIH3T3-AXL cells, DS-1205b completely inhibited AXL phosphorylation at concentrations above 10 nM within 2 hours of treatment wikipedia.orgciteab.comfrontiersin.orgmims.com. Beyond AXL, DS-1205b also showed a dose-dependent, albeit slight, inhibition of AKT phosphorylation, a crucial downstream signaling molecule wikipedia.orgciteab.commims.com. In tumor tissues from xenograft models, DS-1205b significantly reduced the phosphorylation of both AXL and AKT, indicating effective target engagement and downstream pathway modulation wikipedia.orgciteab.commims.com. Notably, combination treatment with DS-1205b and osimertinib resulted in a more pronounced inhibition of phosphorylation compared to osimertinib monotherapy, with complete inhibition of AKT phosphorylation observed even at the lowest co-treatment dose of 16 nM wikipedia.org. AXL expression was found to be upregulated in HCC827 xenograft tumors following prolonged treatment with erlotinib or osimertinib, suggesting AXL activation as a bypass mechanism for resistance wikipedia.org. Immunohistochemical analysis confirmed higher AXL H scores in erlotinib-treated xenograft groups (mean ± standard deviation (SD) for H score, 65.8 ± 53.7) compared to non-treated control groups (6.7 ± 2.9) wikipedia.org.
Correlation with Tumor Growth Inhibition and Regression
The observed inhibition of AXL and downstream pathway phosphorylation by this compound directly correlates with its antitumor effects. In NIH3T3-AXL xenograft models, the antitumor activity of DS-1205b monotherapy was primarily mediated by the inhibition of phosphorylated AXL (pAXL) wikipedia.orgciteab.commims.com. DS-1205b significantly inhibited tumor growth, demonstrating a reduction of 39–94% at doses ranging from 3.1 to 50 mg/kg, with statistically significant effects observed at doses above 6.3 mg/kg (P < 0.001 vs. vehicle-treated control) wikipedia.orgciteab.commims.com. Furthermore, DS-1205b induced substantial tumor regression, ranging from 54% to 86% at doses between 6.3 and 50 mg/kg wikipedia.orgmims.com. The dose-dependent nature of this antitumor effect was statistically validated by Spearman's rank correlation testing (P < 0.0001) wikipedia.orgmims.com. In the context of acquired resistance, the restoration of erlotinib's antitumor activity by DS-1205b was also confirmed to be dose-dependent, further establishing a strong correlation between this compound activity and tumor growth inhibition and regression wikipedia.org.
Axl Mediated Resistance Mechanisms and Ds 1205 S Counteraction
Upregulation of AXL Expression in Acquired Resistance to EGFR-TKIs
A growing body of evidence indicates a significant upregulation of AXL expression in tumors that have developed acquired resistance to EGFR-TKIs. nih.govresearchgate.netnih.govrndsystems.com This phenomenon has been observed in both preclinical models and clinical samples from patients with EGFR-mutant NSCLC who have progressed on EGFR-TKI therapy. nih.govresearchgate.net
In vitro and in vivo studies using EGFR-mutant NSCLC cell lines, such as HCC827, have demonstrated that long-term exposure to EGFR-TKIs like erlotinib (B232) and osimertinib (B560133) leads to a marked increase in AXL expression. nih.govnih.gov For instance, in erlotinib-resistant and osimertinib-resistant HCC827 cells, AXL expression was notably upregulated compared to the parental, drug-sensitive cells. nih.gov This upregulation of AXL is often observed in the absence of other known resistance mechanisms, such as the EGFR T790M mutation or MET amplification, highlighting AXL activation as an independent resistance pathway. nih.govresearchgate.net
Clinical validation of these preclinical findings comes from the analysis of tumor specimens from EGFR-mutant NSCLC patients. Matched tumor samples taken before EGFR-TKI treatment and after the development of acquired resistance show increased AXL expression in a subset of patients. nih.gov This suggests that AXL upregulation is a clinically relevant mechanism of resistance to EGFR-targeted therapies. rndsystems.com
| Cell Line Model | Resistance To | Change in AXL Expression | Reference |
|---|---|---|---|
| HCC827 ER | Erlotinib | Increased | nih.govnih.gov |
| HCC827 OR | Osimertinib | Increased | nih.gov |
| Patient-derived Xenografts | Erlotinib | Increased | researchgate.net |
Elucidation of Bypass Signaling Pathways in EGFR-TKI Resistance Involving AXL
The upregulation of AXL contributes to EGFR-TKI resistance by activating alternative "bypass" signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of the EGFR pathway. amegroups.orgoncotarget.com When EGFR is effectively blocked by TKIs, AXL can take over as a key driver of downstream signaling cascades that promote cell survival and growth.
Research has shown that AXL activation can maintain the signaling of critical pathways such as the PI3K/AKT and MAPK/ERK pathways, even in the presence of an EGFR inhibitor. nih.gov In erlotinib-resistant cells, for example, levels of phosphorylated AKT (pAKT) and phosphorylated ERK (pERK) were maintained, suggesting that AXL upregulation activates these pro-survival pathways to circumvent the effects of erlotinib. nih.gov
Furthermore, AXL signaling has been linked to the epithelial-to-mesenchymal transition (EMT), a cellular process associated with drug resistance and metastasis. nih.govrndsystems.com Increased expression of EMT markers, such as vimentin, is often observed alongside AXL upregulation in EGFR-TKI resistant tumors. nih.gov This indicates that AXL-mediated resistance may also involve a phenotypic shift in the cancer cells, making them more resilient and invasive. The activation of the NF-kB pathway has also been implicated as a downstream effect of AXL activation contributing to resistance. nih.gov
DS-1205's Therapeutic Modality in Inhibiting Bypass Pathways and Restoring Drug Sensitivity
This compound is a novel and selective small-molecule inhibitor of AXL kinase. nih.govnih.gov Its therapeutic modality lies in its ability to specifically target and inhibit AXL, thereby blocking the bypass signaling pathways that confer resistance to EGFR-TKIs. oncotarget.comcancer.gov By inhibiting AXL phosphorylation, this compound effectively shuts down the downstream AKT and ERK signaling that is aberrantly sustained in resistant cells. nih.govoncotarget.com
Preclinical studies have demonstrated that the combination of this compound with an EGFR-TKI can restore the sensitivity of resistant tumors to the EGFR inhibitor. nih.govnih.govnih.gov In erlotinib-resistant and osimertinib-resistant HCC827 cell lines, treatment with this compound in combination with the respective EGFR-TKI led to a significant inhibition of cell growth. nih.gov The combination therapy effectively suppressed the phosphorylation of downstream signaling proteins. nih.govoncotarget.com
Furthermore, in in vivo xenograft models of EGFR-mutant NSCLC, the combination of this compound with erlotinib or osimertinib significantly delayed the onset of tumor resistance compared to EGFR-TKI monotherapy. nih.govoncotarget.com In tumors that had already developed resistance, the addition of this compound restored the antitumor activity of the EGFR-TKI. nih.govnih.gov These findings strongly suggest that by inhibiting the AXL-mediated bypass pathway, this compound can prolong the therapeutic benefit of EGFR-TKIs. nih.govoncotarget.com Clinical trials are underway to evaluate the safety and efficacy of this compound in combination with EGFR-TKIs in patients with EGFR-mutant NSCLC. daiichisankyo.comnih.govclinicaltrials.gov
Broader Preclinical Research Implications and Future Directions for Ds 1205
Exploration of Potential Therapeutic Applications Beyond Non-Small Cell Lung Cancer
The overexpression and activation of the AXL signaling pathway are implicated in the pathogenesis of a wide array of cancers, presenting a strong rationale for evaluating DS-1205 in tumors other than NSCLC. nih.govnih.gov
AXL overexpression is a documented feature in numerous solid tumors, including breast, gastric, colorectal, prostate, liver, renal, pancreatic, and ovarian cancers. frontiersin.orgmdpi.com This overexpression is frequently associated with an aggressive, mesenchymal phenotype and poor clinical outcomes. frontiersin.orgmdpi.com Preclinical research has begun to explore the utility of AXL inhibition in these contexts.
A notable example is the investigation of AB-329 (formerly DS-1205b) in preclinical models of Triple-Negative Breast Cancer (TNBC), a particularly aggressive subtype with limited targeted treatment options. mdpi.com In these studies, AXL expression was found to be elevated in mesenchymal TNBC subtypes. The combination of AB-329 with the chemotherapeutic agent paclitaxel (B517696) demonstrated synergistic effects, leading to the inhibition of TNBC cell proliferation, migration, and invasion. Furthermore, this combination significantly reduced tumor growth in murine TNBC models. mdpi.com These findings highlight the potential of this compound as a component of combination therapy for AXL-driven solid tumors.
| Experimental Model | Agent(s) | Key Findings | Reference |
|---|---|---|---|
| Murine TNBC Xenograft | AB-329 (formerly DS-1205b) + Paclitaxel | Synergistically reduced tumor growth compared to either agent alone. | mdpi.com |
| TNBC Cell Lines | AB-329 (formerly DS-1205b) + Paclitaxel | Synergistically inhibited cell proliferation, migration, and invasion. | mdpi.com |
The AXL signaling pathway is also implicated in the pathophysiology of various hematologic malignancies. nih.gov For instance, AXL is involved in the survival and proliferation of acute myeloid leukemia (AML) cells. Preclinical studies have shown that AXL inhibition can block the constitutive activation of FLT3, a common mutation in AML. onclive.com While direct preclinical studies of this compound in hematologic cancers are not as extensively reported, the performance of other AXL inhibitors provides a strong rationale for its investigation. For example, the dual AXL/MERTK inhibitor ONO-7475 has been shown to suppress the growth of FLT3-mutant AML in preclinical models. nih.gov Another AXL inhibitor, bemcentinib, has also demonstrated promising activity in preclinical and early clinical studies of AML and myelodysplastic syndrome. onclive.com This body of evidence suggests that this compound could have therapeutic potential in AXL-dependent hematologic cancers, warranting further preclinical evaluation.
Advanced Preclinical Combination Strategies with this compound
Given AXL's role in mediating resistance to various cancer therapies, a key area of preclinical research is the evaluation of this compound in combination with other treatment modalities. nih.govonclive.com
AXL signaling plays a significant role in creating an immunosuppressive tumor microenvironment, thereby helping cancer cells evade host immune surveillance. onclive.com AXL expression can dampen the anti-tumor immune response, and its inhibition is being explored as a strategy to enhance the efficacy of immunotherapies. onclive.com Preclinical research has shown that AXL inhibitors can promote anti-tumor immunity by modulating the polarization of macrophages. onclive.com
In a study involving AB-329 (formerly DS-1205b), AXL inhibition was found to enhance the infiltration of activated Natural Killer (NK) cells into breast cancer tissues. mdpi.com This suggests that by inhibiting AXL, this compound may reprogram the tumor microenvironment to be more susceptible to immune-mediated killing. The combination of AXL inhibitors with immune checkpoint inhibitors is considered a promising therapeutic strategy, with the potential to overcome resistance to immunotherapy. mdpi.comnih.gov
| Inhibitor | Model System | Observed Effect | Reference |
|---|---|---|---|
| AB-329 (formerly DS-1205b) | Breast Cancer Tissue | Enhanced infiltration of activated NK cells. | mdpi.com |
| Generic AXL Inhibitor | Not Specified | Promoted anti-tumor immunity via macrophage polarization. | onclive.com |
The role of AXL in conferring resistance to conventional chemotherapy is well-documented. oncotarget.com Therefore, combining this compound with standard chemotherapeutic agents is a rational approach to enhance treatment efficacy. As previously mentioned, preclinical studies in TNBC models have demonstrated a synergistic anti-tumor effect when AB-329 (formerly DS-1205b) was combined with paclitaxel. mdpi.com This combination not only inhibited tumor growth more effectively but also suppressed key processes of metastasis, such as cell migration and invasion. mdpi.com These findings support the broader investigation of this compound in combination with various chemotherapeutic regimens used for other solid tumors where AXL is overexpressed.
Development and Validation of Predictive Biomarkers for this compound Response in Preclinical Models
To optimize the clinical development of this compound and ensure it reaches the patient populations most likely to benefit, the identification and validation of predictive biomarkers are crucial. crownbio.com The early development of such biomarkers in preclinical models can help refine clinical trial design and improve the chances of success. crownbio.comcrownbio.com
The most evident potential biomarker for this compound response is the expression level of AXL itself. oncotarget.com Preclinical studies have suggested that high AXL expression correlates with the mesenchymal phenotype of NSCLC and can predict a lack of response to EGFR inhibitors. oncotarget.com This indicates that AXL expression could be used to select patients for treatment with AXL inhibitors. Further preclinical studies are essential to formally validate AXL expression as a predictive biomarker for this compound efficacy. mdpi.com
The process of identifying and validating biomarkers in a preclinical setting typically involves several steps:
In Vitro Screening: Large panels of well-characterized cancer cell lines can be screened for their sensitivity to this compound. crownbio.com
Correlation Analysis: The pharmacological data from these screens can be correlated with comprehensive genomic and proteomic data from the cell lines, including gene expression, mutation status, and copy number variation. crownbio.com This can help identify genetic signatures or specific molecular alterations that predict sensitivity or resistance to this compound.
In Vivo Validation: Candidate biomarkers identified through in vitro and in silico analyses must then be validated in more complex preclinical models, such as patient-derived xenografts (PDXs), to confirm their predictive power in a system that more closely mimics human tumors. crownbio.com
While specific validated predictive biomarkers for this compound have yet to be fully established, AXL expression remains the leading candidate, and a systematic approach using translational preclinical models is necessary for the discovery and validation of novel biomarkers. crownbio.comcrownbio.com
Optimization through Structure-Activity Relationship (SAR) Studies and Analog Development
While detailed, proprietary structure-activity relationship (SAR) studies for the development of this compound are not extensively published, the principles of such investigations are fundamental to medicinal chemistry and the optimization of kinase inhibitors. The primary goal of SAR studies is to systematically modify the chemical structure of a lead compound, such as an early version of this compound, to identify which parts of the molecule are crucial for its biological activity and to enhance its drug-like properties.
These efforts typically involve creating a library of chemical analogs by altering various functional groups on the parent molecule. Researchers then assess how these changes affect key parameters:
Potency: Improving the inhibitory concentration (e.g., IC50 or EC50) against the AXL kinase. For instance, preclinical data shows DS-1205b has a half-maximal effective concentration (EC50) of 2.7 nM for inhibiting cell migration, demonstrating high potency that would have been a key optimization goal. nih.gov
Selectivity: Ensuring the compound inhibits AXL preferentially over other kinases, particularly within the same family (like TYRO3 and MER), to minimize off-target effects. This compound is described as a highly selective AXL inhibitor, a result of rigorous SAR exploration. daiichisankyo.com
Pharmacokinetics: Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) properties, leading to better bioavailability and a more favorable dosing profile in vivo.
Novelty: Creating new chemical entities (NCEs) that can be patented. The existence of different forms, such as DS-1205b and the sulfate (B86663) hydrate (B1144303) DS-1205c, points to ongoing analog development to optimize the compound for clinical use. researchgate.netnih.gov
Future directions in this area will focus on applying the SAR knowledge gained from this compound to design next-generation AXL inhibitors. These new analogs could be engineered to have enhanced potency against specific resistance mutations, improved ability to penetrate challenging tumor microenvironments, or tailored properties for combination therapies.
Refinement and Application of In Vitro and In Vivo Model Systems for AXL Inhibitor Research
The preclinical evaluation of this compound has been grounded in model systems that recapitulate specific aspects of AXL-mediated cancer biology, particularly in the context of acquired resistance to other targeted therapies. nih.govoncotarget.com Future research will demand the use of even more sophisticated models to explore the full therapeutic potential of AXL inhibition, including its impact on tumor heterogeneity and the immune system.
To thoroughly investigate the mechanism and efficacy of this compound, researchers have utilized a range of specialized in vitro cell-based assays. These models are crucial for confirming on-target activity and understanding the contexts in which the inhibitor is most effective.
AXL-Overexpressing Models: To confirm that this compound directly targets AXL, engineered cell lines that overexpress the kinase, such as NIH3T3-AXL, were developed. In these models, DS-1205b potently inhibited ligand-induced cell migration and demonstrated significant antitumor activity, validating its mechanism of action. nih.gov
Acquired Resistance Models: A key focus of this compound development has been overcoming resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). oncotarget.com Studies used the EGFR-mutant HCC827 cell line, which, after long-term treatment with erlotinib (B232) or osimertinib (B560133), upregulates AXL expression. In these resistant cells, DS-1205b effectively inhibited downstream signaling pathways. nih.gov
Co-culture Systems: The tumor microenvironment consists of a complex interplay between cancer cells and various non-cancerous cells, including immune cells. Future preclinical work on this compound will likely involve co-culture models. For example, studies with other AXL inhibitors have used co-cultures of CAR T-cells and cancer cells or monocytes to show that AXL inhibition can reverse myeloid-induced T-cell suppression and reduce inhibitory cytokines, thereby enhancing the anti-tumor immune response. nih.govaacrjournals.org Such systems are critical for understanding the immunomodulatory potential of this compound.
3D Culture Models: Advanced three-dimensional (3D) culture systems, such as spheroids or organoids, more accurately mimic the architecture and cell-cell interactions of an in vivo tumor. nih.gov Research combining MEK and AXL inhibitors has utilized 3D culture models to show synergistic killing of lung cancer cells by targeting different phenotypic subpopulations (epithelial and mesenchymal). aacrjournals.org Employing these models for this compound would provide deeper insights into its efficacy in a more physiologically relevant setting.
Table 1: Examples of In Vitro Cell Line Models for AXL Inhibitor Research
| Model Type | Cell Line(s) | Purpose | Key Findings Relevant to this compound |
|---|---|---|---|
| Engineered Overexpression | NIH3T3-AXL | Confirm on-target activity of the AXL inhibitor. | DS-1205b potently inhibited AXL-driven cell migration. nih.gov |
| Acquired Resistance | HCC827 (EGFR-mutant NSCLC) | Model resistance to EGFR TKIs (erlotinib, osimertinib) via AXL upregulation. | DS-1205b inhibited downstream signaling in TKI-resistant cells. nih.gov |
| Co-culture System | CAR T-cells + JeKo-1 cancer cells or monocytes | Investigate the impact of AXL inhibition on immune cell function. | Other AXL inhibitors reversed T-cell proliferation inhibition by monocytes. aacrjournals.org |
| EMT Monitoring | Murine KP-mutant lung cancer cells with Z-cad reporter | Track epithelial-to-mesenchymal transition (EMT) and test targeted therapies. | AXL inhibitors effectively killed mesenchymal (GFP+) cells. aacrjournals.org |
While cell-based models are invaluable, in vivo animal models are essential for understanding a drug's efficacy, pharmacokinetics, and interaction with a complete biological system.
Xenograft Models: The primary in vivo model used to test this compound has been the HCC827 EGFR-mutant NSCLC xenograft in immunodeficient mice. nih.govoncotarget.com In this model, combination treatment with DS-1205b and an EGFR TKI (erlotinib or osimertinib) significantly delayed the onset of tumor resistance compared to TKI monotherapy. nih.govoncotarget.com Furthermore, in tumors that had already become resistant to erlotinib, the addition of DS-1205b restored the antitumor activity of the EGFR inhibitor. nih.gov An NIH3T3-AXL xenograft model also confirmed the potent in vivo antitumor effect of DS-1205b. nih.gov
Syngeneic Models: A limitation of xenograft models in immunodeficient mice is the inability to study interactions with the immune system. Syngeneic models, which involve transplanting mouse tumor cells into immunocompetent mice of the same genetic background, are critical for evaluating immunotherapies. jax.org Although studies specifically using this compound in syngeneic models are not widely reported, research with other AXL inhibitors in models like the 4T1 breast cancer and CT26 colon cancer lines has shown that AXL inhibition can promote an anti-tumor immune response. frontiersin.orgnih.gov This provides a strong rationale for future studies with this compound in syngeneic models to explore its potential synergy with immune checkpoint inhibitors, such as anti-PD-1 antibodies. frontiersin.orgnih.gov Such models are essential for dissecting how AXL inhibition remodels the tumor immune microenvironment and enhances the efficacy of immunotherapy. frontiersin.org
Table 2: Key In Vivo Animal Models for Evaluating AXL Inhibitors
| Model Type | Description | Purpose | Key Findings Relevant to this compound |
|---|---|---|---|
| Cell Line-Derived Xenograft | Human HCC827 (EGFR-mutant NSCLC) cells implanted in immunodeficient mice. | To evaluate the ability of this compound to overcome acquired resistance to EGFR TKIs. | Combination of DS-1205b with erlotinib or osimertinib significantly delayed TKI resistance. nih.govoncotarget.com |
| Cell Line-Derived Xenograft | Murine NIH3T3-AXL cells implanted in immunodeficient mice. | To confirm the in vivo on-target antitumor activity of this compound. | DS-1205b demonstrated a potent, dose-dependent tumor growth-inhibitory effect. nih.gov |
| Syngeneic Model | Murine cancer cells (e.g., 4T1, CT26, B16F10) implanted in immunocompetent mice. | To study the impact of AXL inhibition on the tumor immune microenvironment and in combination with immunotherapy. | Other AXL inhibitors have shown synergistic antitumor effects when combined with PD-1 blockade. frontiersin.orgnih.gov |
Q & A
Q. How should academic researchers request this compound for non-commercial studies?
- Methodological Answer : Submit a detailed proposal to suppliers or institutional repositories, including:
- Research questions and hypotheses (≤100 words).
- Methodology (e.g., planned assays, animal protocols).
- Supervisor endorsement for students.
Prioritize in-house synthesis if institutional capabilities permit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
